molecular formula C13H10F3NO2 B11847153 Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate CAS No. 952182-55-7

Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate

Cat. No.: B11847153
CAS No.: 952182-55-7
M. Wt: 269.22 g/mol
InChI Key: MYVVEXBDJHCQCN-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate is a fluorinated quinoline derivative Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)quinoline-7-carboxylate typically involves the cyclization of fluorinated anilines with carbon-containing functional groups. One common method is the reaction of 2-(trifluoromethyl)aniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the use of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group enhances its pharmacokinetic properties, making it a promising candidate for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)quinoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific sites, inhibiting or modulating the activity of target proteins. This interaction can disrupt biological pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-7-(trifluoromethyl)quinoline: Another fluorinated quinoline with similar biological activities.

    Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: Used in the preparation of rare earth complexes.

    2-(Trifluoromethyl)quinoline: A simpler derivative with applications in organic synthesis.

Uniqueness

Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both the ethyl ester and trifluoromethyl groups provides a balance of lipophilicity and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

952182-55-7

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

ethyl 2-(trifluoromethyl)quinoline-7-carboxylate

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-4-3-8-5-6-11(13(14,15)16)17-10(8)7-9/h3-7H,2H2,1H3

InChI Key

MYVVEXBDJHCQCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F

Origin of Product

United States

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